molecular formula C17H21N3O3S B2808727 Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851808-44-1

Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2808727
CAS No.: 851808-44-1
M. Wt: 347.43
InChI Key: FUFLSCPOCMCGJW-UHFFFAOYSA-N
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Description

The compound is a derivative of cyclohexyl methanones , which are a class of compounds containing a cyclohexyl group (a six-membered carbon ring) and a methanone group (a carbon double-bonded to an oxygen, also known as a carbonyl group). The compound also contains an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a nitrophenyl group (a phenyl ring with a nitro group), and a methylsulfanyl group (a sulfur atom single-bonded to a methyl group) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclohexyl group would form a six-membered carbon ring, while the imidazole group would form a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, cyclohexyl methanones and imidazoles are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound more reactive .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Microwave-Assisted Synthesis : A study detailed the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement. This method underscores the efficiency and environmental friendliness of microwave-assisted synthesis for heterocyclic compounds, potentially relevant for synthesizing the compound of interest (Moreno-Fuquen et al., 2019).

  • Synthesis of Cyclic Dipeptidyl Ureas : Another research explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, highlighting techniques for creating new classes of cyclic compounds, which could be related to synthesizing complex molecules like cyclohexyl derivatives (Sañudo et al., 2006).

Antimicrobial and Antiviral Activity

  • Benzimidazole Derivatives : Research on the synthesis and evaluation of substituted benzimidazoles for antimicrobial and antiviral activities indicates a broader interest in exploring the bioactive potential of heterocyclic compounds. This might inform potential biological or medicinal applications of cyclohexyl derivatives (Sharma et al., 2009).

Synthesis Methodologies

  • Efficient Synthesis Methods : Studies on the synthesis of complex organic molecules, including cyclohexene derivatives and compounds with nitrobenzoyl groups, provide insights into efficient synthetic strategies and chemical reactions that might be applicable to the compound , demonstrating the importance of innovative synthesis methods in pharmaceutical sciences (Yamada et al., 2006).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, stability, and interactions with other compounds .

Properties

IUPAC Name

cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-16(14-6-2-1-3-7-14)19-10-9-18-17(19)24-12-13-5-4-8-15(11-13)20(22)23/h4-5,8,11,14H,1-3,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFLSCPOCMCGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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